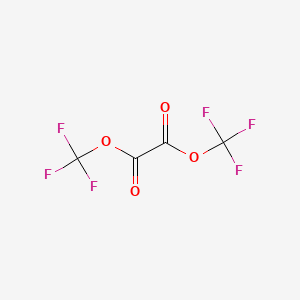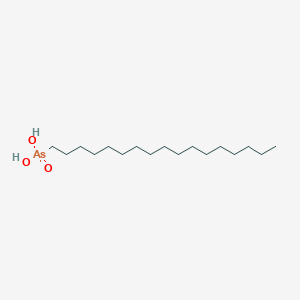![molecular formula C7H10 B14720306 Bicyclo[3.1.1]hept-2-ene CAS No. 7095-82-1](/img/structure/B14720306.png)
Bicyclo[3.1.1]hept-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Bicyclo[3.1.1]hept-2-ene can be synthesized through various methods, including fractional distillation of turpentine under reduced pressure . Another method involves metal-catalyzed metathesis using late transition metals such as ruthenium, which allows for the transformation of the pinene scaffold without unwanted side products .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as essential oils of conifers. The compound is then purified through distillation processes .
化学反応の分析
Types of Reactions: Bicyclo[3.1.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into compounds like pinene oxide.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Substitution reactions often involve halogenation or other functional group modifications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ozone and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Pinene oxide.
Reduction: Various hydrogenated derivatives.
Substitution: Halogenated pinenes.
科学的研究の応用
Bicyclo[3.1.1]hept-2-ene has a wide range of applications in scientific research:
Chemistry: Used as a chiral reagent in asymmetric synthesis and as a building block for complex organic molecules.
Biology: Studied for its role in plant metabolism and its effects on various biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
作用機序
The mechanism of action of bicyclo[3.1.1]hept-2-ene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes. In asymmetric synthesis, it acts as a chiral reagent, facilitating the formation of enantiomerically pure compounds .
類似化合物との比較
β-Pinene: Another isomer with distinct stereochemistry and slightly different chemical properties.
Myrtenol: A derivative of this compound with an additional hydroxyl group.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its isomers and derivatives .
特性
CAS番号 |
7095-82-1 |
|---|---|
分子式 |
C7H10 |
分子量 |
94.15 g/mol |
IUPAC名 |
bicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C7H10/c1-2-6-4-7(3-1)5-6/h1-2,6-7H,3-5H2 |
InChIキー |
DEVHXDJLQMAWLM-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2CC1C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)
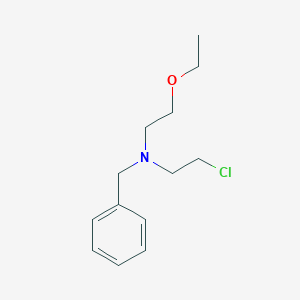
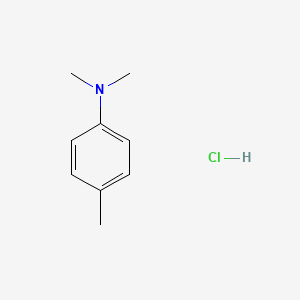
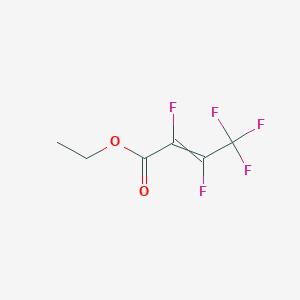
![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)
